molecular formula C7H4BrClO2 B2358386 3-Bromo-4-chloro-2-hydroxybenzaldehyde CAS No. 872274-09-4

3-Bromo-4-chloro-2-hydroxybenzaldehyde

Cat. No. B2358386
CAS RN: 872274-09-4
M. Wt: 235.46
InChI Key: IESXXBIVEXVFRF-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrClO2 and a molecular weight of 235.46 . It is used as an intermediate in organic syntheses .


Synthesis Analysis

The synthesis of this compound involves a reaction with triethylamine and magnesium chloride in tetrahydrofuran at 90°C for 12 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrClO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H . The structure can also be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound is a solid substance .

Scientific Research Applications

Synthesis of Hydrazone Compounds

3-Bromo-4-chloro-2-hydroxybenzaldehyde: is used in the synthesis of hydrazone compounds, which are of significant interest due to their easy synthesis and wide applications . These compounds exhibit antimicrobial and antitumor activities, making them valuable in pharmaceutical research. The reactions with 4-chlorobenzohydrazide have led to the creation of isostructural hydrazone compounds structurally characterized by X-ray crystallography .

Organic Synthesis Intermediates

This chemical serves as an intermediate in organic syntheses. For instance, it is utilized to produce other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol . Its role as an intermediate is crucial in the development of various organic compounds, which can be further used in different research fields and industrial applications.

Crystallography Studies

The compound’s ability to form crystalline structures with other chemicals makes it a valuable asset in crystallography studies . Understanding the crystal structures of chemical compounds is essential for the development of new materials and for the pharmaceutical industry.

Antimicrobial and Antitumor Research

Due to the reported antimicrobial and antitumor properties of hydrazone compounds derived from This compound , it is widely used in medical research . These properties are being explored to develop new drugs and treatments for various diseases.

Neuropeptide Y5 Receptor Antagonists

It is used in the synthesis of compounds acting as neuropeptide Y5 receptor antagonists . These antagonists are potential therapeutic agents for obesity and other metabolic disorders, making this application particularly relevant in medical research focused on these health issues.

Benzodiazepine Diones Synthesis

The compound is an intermediate for preparing benzodiazepine diones as Hdm2 antagonists . These antagonists are studied for their potential use in cancer therapy, as they can inhibit the Hdm2 protein that often contributes to tumor growth and survival.

Development of Fluorescent Sensors

There is research into using derivatives of This compound for the development of fluorescent sensors . These sensors can detect various ions and molecules, which is crucial for environmental monitoring and diagnostics.

Gamma-Secretase Modulators

Lastly, this compound is used in the synthesis of gamma-secretase modulators . These modulators are investigated for their potential to treat Alzheimer’s disease by affecting the production of amyloid-beta peptides, which are implicated in the disease’s pathology.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

3-bromo-4-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESXXBIVEXVFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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